

# Meta-analysis of Sulthiame's effectiveness in benign childhood epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Sulthiame |           |
| Cat. No.:            | B1681193  | Get Quote |

# Sulthiame in Benign Childhood Epilepsy: A Comparative Meta-Analysis

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of **Sulthiame**'s Efficacy and Safety in the Treatment of Benign Childhood Epilepsy with Centrotemporal Spikes (BECTS).

Benign Childhood Epilepsy with Centrotemporal Spikes (BECTS), also known as Benign Rolandic Epilepsy, is the most common epilepsy syndrome in childhood, characterized by seizures that typically resolve by adolescence.[1][2] While the prognosis is generally excellent, the decision to treat with anti-seizure medications (ASMs) is often debated, weighing the benefits of seizure control against potential adverse effects.[2][3] **Sulthiame**, a carbonic anhydrase inhibitor, has been a therapeutic option for BECTS in several countries for many years.[4][5] This guide provides a meta-analysis of **Sulthiame**'s effectiveness and safety compared to other common ASMs and placebo, supported by experimental data from randomized controlled trials.

## **Comparative Efficacy of Sulthiame**

A systematic review and meta-analysis of studies on BECTS treatment revealed that while **Sulthiame** demonstrates comparable efficacy to Levetiracetam in achieving seizure freedom, it is associated with a significantly lower risk of treatment withdrawal due to adverse events.[1][4]



Another systematic review suggested that **Sulthiame**, Levetiracetam, and Clobazam may be considered as first-line agents for BECTS.[6]

Table 1: Seizure Freedom Rates in BECTS Treatment

| Treatment<br>Comparison        | Seizure Freedom<br>Rate (Relative Risk) | 95% Confidence<br>Interval | Notes                                                                                               |
|--------------------------------|-----------------------------------------|----------------------------|-----------------------------------------------------------------------------------------------------|
| Sulthiame vs. Placebo          | 2.63                                    | 1.43 - 4.86                | Statistically significant improvement with Sulthiame.[7]                                            |
| Sulthiame vs.<br>Levetiracetam | 0.90                                    | 0.75 - 1.06                | No significant difference in seizure freedom.[1][4][8]                                              |
| Sulthiame vs.<br>Carbamazepine | Not Significantly<br>Different          | -                          | Cessation of seizures was observed in 66.7% of patients on Sulthiame and 73.6% on Carbamazepine.[9] |

## **Tolerability and Safety Profile**

**Sulthiame** is generally better tolerated than Levetiracetam.[1][4] The meta-analysis showed that patients treated with Levetiracetam had a higher probability of treatment withdrawal due to serious adverse events and for any reason compared to those on **Sulthiame**.[1][4][8] When compared with Carbamazepine, the rate of drug discontinuation due to adverse reactions was similar for both drugs.[9]

Table 2: Tolerability of **Sulthiame** in BECTS Treatment



| Comparison                     | Outcome                                            | Relative Risk (RR)             | 95% Confidence<br>Interval (CI) |
|--------------------------------|----------------------------------------------------|--------------------------------|---------------------------------|
| Sulthiame vs.<br>Levetiracetam | Treatment withdrawal due to serious adverse events | 0.20                           | 0.05 - 0.84                     |
| Dropping out for any reason    | 0.32                                               | 0.10 - 1.03                    |                                 |
| Sulthiame vs. Carbamazepine    | Drug discontinuation<br>due to adverse<br>reaction | Not Significantly<br>Different | -                               |

## **Experimental Protocols**

The data presented is based on randomized controlled trials (RCTs) with specific methodologies.

## **Sulthiame vs. Placebo (Monotherapy)**

- Study Design: A 6-month randomized, double-blind, placebo-controlled trial.[7][10]
- Patient Population: 66 children aged 3-11 years with a diagnosis of BECTS and at least two seizures in the preceding 6 months.[7][10]
- Intervention: Sulthiame administered at a dose of 5 mg/kg/day versus a matched placebo.
   [7][10]
- Primary Outcome: The rate of treatment failure events, defined as the occurrence of a seizure after a 7-day run-in period, intolerable adverse events, or development of another epileptic syndrome.[7][10]
- Key Findings: 81% of patients in the **Sulthiame** group completed the trial without treatment failure, compared to 29% in the placebo group.[7] **Sulthiame** was also associated with a higher probability of EEG normalization compared to placebo.[8]

### Sulthiame vs. Levetiracetam



- Study Design: A prospective, randomized, double-blind, head-to-head trial with an observation period of 6 months.[4]
- Patient Population: 44 children with BECTS.[4]
- Intervention: **Sulthiame** at a dosage of 6 mg/kg versus Levetiracetam at 30 mg/kg.[4]
- Primary Outcome: Complete seizure remission during the observation period.[4]
- Key Findings: While seizure freedom rates were high and not significantly different between the two groups, treatment termination due to adverse events was more frequent in the Levetiracetam group.[4]

## Sulthiame vs. Carbamazepine

- Study Design: A comparative study evaluating therapeutic efficacy.
- Patient Population: 56 patients with BECTS who had at least three seizures before initiating treatment.[9]
- Intervention: Carbamazepine (38 patients) versus **Sulthiame** (18 patients).[9]
- Primary Outcome: Cessation of seizures.[9]
- Key Findings: No significant difference in seizure cessation was found between the two groups. However, EEG normalization was more frequently observed with **Sulthiame**.[9]

## Mechanism of Action: Carbonic Anhydrase Inhibition

**Sulthiame**'s primary mechanism of action is the inhibition of the enzyme carbonic anhydrase. [11][12] This inhibition leads to an accumulation of carbonic acid and a subsequent decrease in intracellular pH in neurons. The resulting modest intracellular acidosis is thought to reduce neuronal excitability, thereby exerting an anticonvulsant effect.[13][14]





Click to download full resolution via product page

Mechanism of Action of Sulthiame

## **Experimental Workflow**

The typical workflow for a randomized controlled trial comparing **Sulthiame** to an active comparator or placebo in BECTS involves several key stages, from patient recruitment to data analysis.





Click to download full resolution via product page

Clinical Trial Workflow for BECTS



### Conclusion

The available evidence from meta-analyses of randomized controlled trials suggests that **Sulthiame** is an effective and well-tolerated treatment option for children with Benign Childhood Epilepsy with Centrotemporal Spikes. It demonstrates comparable efficacy to Levetiracetam in achieving seizure freedom but with a more favorable tolerability profile, leading to fewer treatment discontinuations. While no significant difference in efficacy was found when compared to Carbamazepine, **Sulthiame** may lead to a higher rate of EEG normalization. The decision to initiate pharmacotherapy in BECTS should be individualized, and **Sulthiame** presents a viable therapeutic choice, particularly when tolerability is a key consideration. Further large-scale, long-term studies would be beneficial to solidify these findings and further delineate the role of **Sulthiame** in the management of this common childhood epilepsy.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Comparative Study on the Efficacy of Levetiracetam and Carbamazepine in the Treatment of Rolandic Seizures in Children: An Open-Label Randomized Controlled Trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. io.nihr.ac.uk [io.nihr.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. A-DOUBLE-BLINDED--RANDOMIZED--HEAD-TO-HEAD-TRIAL-OF-LEVETIRACETAM-VS--SULTHIAME-IN-BENIGN-EPILEPSY-WITH-CENTROTEMPORAL-SPIKES [aesnet.org]
- 5. Anti-Seizure Medication Treatment of Benign Childhood Epilepsy With Centrotemporal Spikes: A Systematic Review and Meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-Seizure Medication Treatment of Benign Childhood Epilepsy With Centrotemporal Spikes: A Systematic Review and Meta-analysis [frontiersin.org]
- 7. researchgate.net [researchgate.net]







- 8. Treatment for the Benign Childhood Epilepsy With Centrotemporal Spikes: A Monocentric Study PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbamazepine versus sulthiame in treating benign childhood epilepsy with centrotemporal spikes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulthiame as monotherapy in children with benign childhood epilepsy with centrotemporal spikes: a 6-month randomized, double-blind, placebo-controlled study. Sulthiame Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The influence of sulthiame on EEG in children with benign childhood epilepsy with centrotemporal spikes (BECTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase inhibitor sulthiame reduces intracellular pH and epileptiform activity of hippocampal CA3 neurons PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Meta-analysis of Sulthiame's effectiveness in benign childhood epilepsy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681193#meta-analysis-of-sulthiame-seffectiveness-in-benign-childhood-epilepsy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com